BMS-986142 is a potent and highly selective, reversible (non-covalent) inhibitor of Bruton's tyrosine kinase (BTK), a nonreceptor tyrosine kinase from the Tec family. BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors, making it a key regulator of B-cell and myeloid cell activation, proliferation, and differentiation. As an orally administered small molecule, it serves as a tool compound for investigating BTK-dependent pathways in preclinical models of autoimmune and inflammatory diseases.
Standard tool compounds for BTK inhibition, such as ibrutinib, are typically irreversible covalent inhibitors that permanently bind to a cysteine residue (Cys481) in the BTK active site. BMS-986142's reversible, non-covalent mechanism is a critical differentiator; it allows for studies involving target washout, dynamic dose-response relationships, and investigation of biology independent of permanent target modification. Substituting BMS-986142 with a covalent inhibitor is unsuitable for experimental designs that require transient BTK inhibition or aim to avoid the confounding off-target activities associated with the broader reactivity profile of first-generation covalent inhibitors.
BMS-986142 potently inhibits human recombinant BTK with an IC50 of 0.5 nM in enzymatic assays. Unlike covalent inhibitors such as ibrutinib or acalabrutinib which form a permanent bond with Cys481, BMS-986142's activity is based on reversible, non-covalent interactions, allowing for inhibitor washout and more direct correlation of concentration to effect.
| Evidence Dimension | Enzymatic Potency (IC50) & Mechanism |
| Target Compound Data | 0.5 nM (Reversible, Non-Covalent) |
| Comparator Or Baseline | Ibrutinib & Acalabrutinib (Irreversible, Covalent) |
| Quantified Difference | Sub-nanomolar potency with a fundamentally different, reversible mechanism of action. |
| Conditions | Human recombinant BTK enzyme assay. |
This enables experimental designs requiring dynamic or transient inhibition of BTK, which is impossible to achieve with standard covalent tool compounds.
In a screening panel of 384 kinases, BMS-986142 demonstrated high selectivity, with only five kinases inhibited with less than 100-fold selectivity relative to BTK (IC50 = 0.5 nM). The closest off-targets are primarily other Tec family kinases, such as TEC (IC50 = 10 nM; 20-fold selective) and ITK (IC50 = 15 nM; 30-fold selective). In contrast, the first-generation covalent inhibitor ibrutinib has significant off-target activity against kinases such as EGFR, JAK3, and SRC family kinases, which are associated with adverse effects and can confound experimental interpretation.
| Evidence Dimension | Kinase Selectivity (IC50) |
| Target Compound Data | BTK: 0.5 nM; TEC: 10 nM; ITK: 15 nM. >100-fold selectivity against most of a 384-kinase panel. |
| Comparator Or Baseline | Ibrutinib: Known off-target inhibition of EGFR, SRC-family, JAK3, and other kinases. |
| Quantified Difference | Demonstrates a much cleaner kinase inhibition profile compared to the promiscuous activity of ibrutinib. |
| Conditions | Biochemical kinase panel screening assays. |
High selectivity ensures that observed biological effects in cellular and in vivo models are attributable to BTK inhibition, increasing data quality and reproducibility.
BMS-986142 demonstrates high to excellent oral bioavailability across multiple preclinical species, a critical parameter for ensuring consistent and effective compound exposure in animal studies. The absolute oral bioavailability was measured to be 93% in mice, 67% in rats, and 100% in dogs. This high degree of absorption simplifies dosing calculations and reduces variability between subjects compared to compounds with poor or erratic oral uptake.
| Evidence Dimension | Absolute Oral Bioavailability (%) |
| Target Compound Data | Mouse: 93%; Rat: 67%; Dog: 100% |
| Comparator Or Baseline | Generic poorly soluble/absorbed tool compounds. |
| Quantified Difference | Exhibits high and consistent oral bioavailability suitable for robust in vivo experiments. |
| Conditions | Multispecies pharmacokinetic studies. |
High oral bioavailability is a key procurement-relevant property that ensures reliable drug exposure in animal models, leading to more reproducible and interpretable in vivo efficacy data.
The reversible, non-covalent binding mechanism makes BMS-986142 the appropriate choice for experiments designed to assess the effects of BTK inhibition over a defined time course, including washout studies to measure the rate of signaling recovery.
With demonstrated high oral bioavailability in rodents (93% in mice, 67% in rats) and proven efficacy in murine arthritis models, this compound is well-suited for oral dosing in preclinical studies of rheumatoid arthritis, lupus, and other BTK-mediated autoimmune conditions.
For cellular assays designed to isolate the specific downstream effects of BTK signaling, the highly selective kinase profile of BMS-986142 minimizes the risk of confounding data that can arise from off-target inhibition of other kinases, a known issue with first-generation covalent inhibitors.